Bismuth cobalt sulfide

Description

Structure

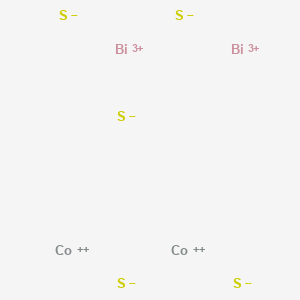

2D Structure

Properties

Molecular Formula |

Bi2Co2S5 |

|---|---|

Molecular Weight |

696.2 g/mol |

IUPAC Name |

dibismuth;cobalt(2+);pentasulfide |

InChI |

InChI=1S/2Bi.2Co.5S/q2*+3;2*+2;5*-2 |

InChI Key |

ZDCSCFZPKMFMDV-UHFFFAOYSA-N |

Canonical SMILES |

[S-2].[S-2].[S-2].[S-2].[S-2].[Co+2].[Co+2].[Bi+3].[Bi+3] |

Origin of Product |

United States |

Synthesis Methodologies for Bismuth Cobalt Sulfide Based Structures

Solution-Phase Synthesis Approaches

Solution-phase synthesis methods are widely employed for the preparation of bismuth cobalt sulfide-based materials due to their versatility in controlling the size, shape, and composition of the final product. These techniques, which include hydrothermal, solvothermal, and chemical precipitation methods, offer a low-cost and scalable route to a variety of nanostructured materials.

Hydrothermal and Solvothermal Synthesis Techniques

Hydrothermal and solvothermal synthesis are powerful and versatile methods for the preparation of crystalline materials from solutions at elevated temperatures and pressures. In a typical process, precursors are dissolved in a solvent (water for hydrothermal, and a non-aqueous solvent for solvothermal) and sealed in an autoclave. The high temperature and pressure facilitate the dissolution and recrystallization of the starting materials, leading to the formation of well-defined crystalline structures. These methods have been successfully applied to synthesize complex bismuth cobalt sulfide (B99878) heterostructures.

The morphology of the resulting this compound structures can be precisely controlled by optimizing various reaction parameters. Temperature, reaction time, and the nature of the precursors and solvents are critical factors that influence the nucleation and growth of the crystals.

For instance, in the synthesis of a Co₉S₈/Bi₂S₃ composite with a peanut-like structure, a one-pot hydrothermal method was employed. nih.gov The reaction temperature and time are crucial in such syntheses to ensure the complete transformation of the precursor and the formation of the desired heterostructure. Similarly, the synthesis of vanadium-doped Bi₂S₃@Co₁₋ₓS heterojunction nanofibers involves a two-step hydrothermal process where the temperature and duration of each step are critical for controlling the growth of the Co₁₋ₓS on the V-Bi₂S₃ nanofibers. mdpi.com

The following table summarizes the typical parameters for the hydrothermal synthesis of this compound-based heterostructures:

| Product | Synthesis Method | Precursors | Solvent | Temperature (°C) | Time (h) | Morphology |

| Co₉S₈/Bi₂S₃ | One-pot hydrothermal | BiVO₄, Co(NO₃)₂·6H₂O, Thioacetamide (B46855) | Deionized water | Not specified | Not specified | Peanut-like with Co₉S₈ nanoparticles coated on Bi₂S₃ |

| V-Bi₂S₃@Co₁₋ₓS | Two-step hydrothermal | Bi(NO₃)₃·5H₂O, NaVO₃, Thioacetamide, Co(NO₃)₂·6H₂O, 3-mercaptopropionic acid | Distilled water | Not specified | Not specified | Nanofibers with heterojunction structure |

Table 1: Hydrothermal Synthesis Parameters for this compound-Based Heterostructures.

The choice of precursors and the solvent system is fundamental to the successful synthesis of this compound structures. Bismuth and cobalt salts, such as nitrates, chlorides, or acetates, are commonly used as the metal sources. A sulfur source is also required, with thioacetamide and thiourea (B124793) being common choices in hydrothermal and solvothermal reactions. mdpi.com

In a notable example of creating a multi-cavity bismuth sulfide/cobalt sulfide composite, a multi-step process is initiated with the synthesis of bismuth oxybromide spheres. google.com These spheres then act as a template, being coated with a metal-organic framework (ZIF-67), which contains cobalt. A subsequent vulcanization step using thioacetamide introduces sulfur to form the final composite. google.com This highlights the innovative use of precursor structures to guide the final architecture of the material.

The solvent system not only dissolves the precursors but can also influence the reaction kinetics and the morphology of the product. While water is the solvent in hydrothermal synthesis, solvothermal methods can employ a range of organic solvents, which can also act as capping agents to control crystal growth. researchgate.net For example, in the solvothermal synthesis of silver bismuth sulfide, ethylene (B1197577) glycol was used as the solvent. rsc.org

Chemical Precipitation Methods

Chemical precipitation is another straightforward and scalable solution-phase method for synthesizing nanostructured materials. This technique involves the rapid formation of a solid product from a solution by exceeding its solubility limit, often through a chemical reaction.

Controlled chemical precipitation can be used to produce bismuth sulfide nanostructures with various morphologies, such as nanorods. d-nb.info The process typically involves dissolving a bismuth salt in a solvent and then adding a sulfur source to induce precipitation. The temperature of the reaction is a key parameter that can influence the physical and electrochemical properties of the resulting material. d-nb.info While direct reports on the chemical precipitation of a distinct this compound compound are scarce, this method holds potential for the co-precipitation of both bismuth and cobalt sulfides.

A study on the synthesis of Bi₂S₃ nanorods via chemical precipitation demonstrated that the reaction temperature affects the resulting morphology. d-nb.info This suggests that by carefully selecting the precursors and controlling the reaction conditions, it might be possible to co-precipitate bismuth and cobalt sulfides to form a composite material.

| Product | Synthesis Method | Bismuth Precursor | Sulfur Source | Solvent | Temperature (°C) | Morphology |

| Bi₂S₃ | Chemical Precipitation | Bi(NO₃)₃·6H₂O | (NH₄)₂S | Distilled Water | 0, 25, 75 | Nanorods |

| Bi₂S₃ | Chemical Precipitation | Bismuth Nitrate (B79036) Pentahydrate | Thioglycolic Acid, Thioacetamide | Aqueous | 25, 70 | Worm-like or Flower-like |

Table 2: Chemical Precipitation Parameters for Bismuth Sulfide Nanostructures. d-nb.info

The pH of the reaction medium and the presence of additives can significantly influence the reaction kinetics and, consequently, the morphology and properties of the precipitated material. The pH can affect the hydrolysis of metal precursors and the decomposition rate of the sulfur source. researchgate.net

Electrochemical Deposition Strategies

Electrochemical deposition stands out as a versatile and cost-effective method for fabricating this compound films and nanostructures directly onto conductive substrates. rsc.org This technique allows for precise control over the deposition process by manipulating electrochemical parameters.

Template-Assisted Electrodeposition

Template-assisted electrodeposition is a powerful strategy for synthesizing highly ordered nanostructures, such as nanowires and nanotubes. This method involves the use of a porous membrane, commonly anodic aluminum oxide (AAO), as a template. The desired material is then electrochemically deposited within the pores of this template.

For instance, highly ordered bismuth telluride nanowire arrays have been successfully synthesized using direct-current electrodeposition into porous anodic alumina (B75360) membranes. nih.gov This approach allows for the fabrication of nanowires with high aspect ratios and a high degree of uniformity. nih.gov While this example focuses on bismuth telluride, the principle is directly applicable to the synthesis of this compound nanowires. By using a suitable electrolyte containing bismuth and cobalt ions, and carefully controlling the deposition potential or current, one can achieve the growth of this compound nanowires within the template's channels. After deposition, the template can be selectively dissolved, leaving behind a freestanding array of nanowires. This method offers excellent control over the dimensions and arrangement of the resulting nanostructures.

Cyclic Voltammetry and Chronoamperometry in Film Growth

Cyclic voltammetry (CV) and chronoamperometry are key electrochemical techniques used to both study the deposition mechanism and to grow thin films of materials like this compound. researchgate.netresearchgate.net

Cyclic Voltammetry (CV) is instrumental in determining the optimal potential range for the electrodeposition of the desired compound. researchgate.netresearchgate.net By sweeping the potential of the working electrode and monitoring the resulting current, researchers can identify the reduction and oxidation peaks corresponding to the deposition and stripping of the constituent elements. For example, in the electrodeposition of bismuth selenide (B1212193) (Bi2Se3), CV is used to determine the appropriate deposition potential to achieve the desired stoichiometric ratio. researchgate.netresearchgate.net A crossover in the cyclic voltammogram, where the reverse anodic scan shows a higher current than the cathodic scan, can indicate the nucleation and growth of the film on the substrate. researchgate.net

Chronoamperometry involves applying a constant potential to the working electrode and monitoring the current as a function of time. This technique is often used for the actual growth of the thin film after the optimal deposition potential has been identified using CV. rsc.orgmdpi.com The current transient recorded during chronoamperometry can provide insights into the nucleation and growth mechanism of the film. For instance, the synthesis of bismuth copper sulfide (BiCuS) nanosheets has been achieved using chronoamperometry at a constant voltage, allowing for the growth of the material directly on a carbon cloth substrate. rsc.org A similar approach can be employed for this compound, where the applied potential directly influences the composition and morphology of the resulting film.

Interactive Data Table: Electrochemical Deposition Parameters for Bismuth-Based Sulfides

| Parameter | Technique | Substrate | Precursors | Deposition Potential/Voltage | Resulting Morphology |

| Molar Concentration | Chronoamperometry | Carbon Cloth | Bismuth nitrate, Copper nitrate, Sodium sulfate, Lithium chloride | -1 V | Nanosheet arrays |

| Deposition Potential | Cyclic Voltammetry & Potentiostatic | FTO glass | Bismuth nitrate, Sodium thiosulfate, EDTA-Na | -525 mV to -750 mV | Thin films |

| Deposition Time | Electrodeposition | Not specified | Bismuth nitrate, Sodium thiosulfate | Not specified | Biphasic, orthorhombic and rhombohedral crystal structure |

Sol-Gel and Sol-Gel Combustion Routes

The sol-gel method is a versatile wet-chemical technique used for the synthesis of various nanomaterials, including bismuth-based compounds. rsc.orgrsc.org It involves the transition of a system from a liquid "sol" into a solid "gel" phase.

The process typically begins with the hydrolysis of precursors, such as metal alkoxides or metal salts, in a solvent. rsc.org This is followed by a condensation reaction to form a colloidal suspension (the sol). Further processing leads to the formation of a continuous network within the liquid, resulting in a gel. The gel can then be dried and calcined to obtain the final material.

A notable variation is the sol-gel combustion method , which combines the sol-gel process with a combustion reaction. scirp.orgscispace.com In this approach, a fuel, such as citric acid or urea, is added to the initial sol. scirp.orgresearchgate.net Upon heating, the gel undergoes a self-sustaining exothermic reaction, leading to the formation of the desired crystalline phase at a lower temperature and in a shorter time compared to the conventional sol-gel method. scispace.com This technique is known for producing homogeneous, nano-sized powders. scirp.org

For the synthesis of bismuth-doped cobalt nanoferrites (a related system), cobalt nitrate, bismuth nitrate, and ferric nitrate are used as precursors, with citric acid acting as the fuel. scirp.orgscispace.com The pH is typically adjusted to around 7 using ammonia (B1221849) solution to facilitate the gel formation. scispace.com The subsequent combustion of the gel yields the final nanopowder. scirp.org

Green Synthesis Pathways and Environmental Considerations

Green synthesis has emerged as an environmentally friendly and sustainable approach for producing nanomaterials. rsc.orgresearchgate.net This methodology utilizes natural resources like plant extracts or microorganisms to mediate the synthesis process, avoiding the use of toxic chemicals, high pressures, or high temperatures. researchgate.netnih.gov

Plant extracts containing biomolecules such as polyphenols, flavonoids, and tannins can act as both reducing and capping agents in the synthesis of nanoparticles. researchgate.netnih.gov For instance, the synthesis of bismuth sulfide (Bi2S3) nanostructures has been achieved through a facile and surfactant-free hydrothermal method in an aqueous solution. rsc.org This particular method demonstrates a green approach by avoiding organic reagents. rsc.org

The key advantages of green synthesis include its cost-effectiveness, simplicity, and reduced environmental impact. researchgate.net Bismuth itself is considered a "green" element due to its relatively low toxicity compared to other heavy metals like lead. nih.gov This inherent property of bismuth, combined with green synthesis methods, makes the production of bismuth-based compounds, including this compound, particularly attractive from an environmental standpoint. The use of bismuth compounds in various applications, such as replacing lead in solders and pigments, further underscores their environmental benefits. nih.gov

Gas-Phase and Solid-State Synthesis Approaches

Gas-phase and solid-state synthesis methods offer alternative routes to produce high-purity thin films and bulk materials with precise control over their properties.

Atomic Layer Deposition (ALD) for Thin Film Fabrication

Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique that allows for the growth of highly conformal and uniform films with atomic-level precision. sciopen.com The ALD process is based on sequential, self-limiting surface reactions. sciopen.comacs.org In a typical ALD cycle, a precursor gas is pulsed into the reactor and chemisorbs onto the substrate surface. Excess precursor and byproducts are then purged away. A second precursor, or co-reactant, is then introduced, which reacts with the first precursor on the surface to form a monolayer of the desired material. This cycle is repeated to build up the film layer by layer.

The self-limiting nature of the reactions ensures excellent thickness control and conformality, even on complex three-dimensional structures. sciopen.com ALD has been successfully employed for the synthesis of various metal sulfides, including cobalt sulfide (Co9S8). acs.org For the deposition of bismuth-containing films, various bismuth precursors have been investigated, such as Bi(N(SiMe3)2)3. researchgate.net The growth of polycrystalline Bi2S3 has been achieved at 200 °C using Bi(thd)3 and H2S as co-reactants. nih.gov The development of an ALD process for elemental bismuth has also been demonstrated at a low temperature of 100 °C. nih.gov This opens up the possibility of fabricating this compound thin films with precise control over stoichiometry and thickness by combining appropriate bismuth and cobalt precursors in sequential ALD cycles.

Interactive Data Table: ALD Parameters for Bismuth and Cobalt Sulfide Thin Films

| Material | Precursors | Co-reactant | Deposition Temperature (°C) | Growth Rate (Å/cycle) | Resulting Phase |

| Bi2S3 | Bi(thd)3 | H2S | 200 | 0.34–0.37 | Polycrystalline |

| Elemental Bi | Bi(NMe2)3 | Sb(SiMe3)3 | 100 | 0.31–0.34 | Elemental |

| Co9S8 | Co(amd)2 | H2S | Not Specified | Not Specified | Co9S8 |

| BiOx | Bi(N(SiMe3)2)3 | H2O | 190-200 | Not Specified | Amorphous |

High-Temperature Solid-State Reactions

High-temperature solid-state reaction, often referred to as the ceramic method, is a conventional and widely used technique for synthesizing multicomponent inorganic solids from solid precursors. researchgate.net The process relies on the atomic diffusion of constituents through solid phases at elevated temperatures to form a new, thermodynamically stable compound. researchgate.net For the synthesis of ternary this compound, this typically involves the intimate mixing of high-purity elemental bismuth, cobalt, and sulfur powders, or their more reactive binary sulfide or oxide precursors.

The general procedure involves:

Mixing: Stoichiometric amounts of the precursor powders (e.g., Bi₂S₃ and CoS, or elemental Bi, Co, and S) are thoroughly mixed and ground to ensure homogeneity and maximize the contact area between reactants.

Encapsulation: The mixture is typically sealed in an evacuated quartz ampoule to prevent oxidation and the loss of volatile components like sulfur at high temperatures.

Heating/Annealing: The sealed ampoule is heated in a furnace to a specific temperature and held for an extended period, often several days or weeks, to allow for complete reaction and crystallization. Intermediate grinding steps may be necessary to ensure the reaction goes to completion. nih.gov

Phase equilibrium studies of similar ternary sulfide systems, such as Fe-Bi-S and Co-Sb-S, have been conducted using this sealed-tube method, providing a framework for exploring the Bi-Co-S system. yamaguchi-u.ac.jp For instance, in the Fe-Bi-S system, a ternary compound, FeBi₄S₇, was synthesized by heating elemental mixtures in silica-glass tubes. yamaguchi-u.ac.jp The study of phase relations in such systems is crucial for identifying stable ternary compounds and their formation temperatures. yamaguchi-u.ac.jpyamaguchi-u.ac.jp The synthesis of BiFeO₃, a well-known ternary oxide, often involves solid-state reaction of Bi₂O₃ and Fe₂O₃ at temperatures around 650-850 °C, highlighting the high temperatures required for diffusion in the solid state. nih.govmdpi.comnih.gov Challenges in this method include the high volatility of bismuth and sulfur, which can lead to poor stoichiometric control if not properly contained. dtu.dk

The following table summarizes typical conditions used in solid-state reactions for related ternary chalcogenide and oxide systems.

| Target Compound System | Precursors | Temperature (°C) | Duration | Key Findings |

| Fe-Bi-S | Fe, Bi, S | 750 | Not Specified | Formation of the ternary phase FeBi₄S₇. yamaguchi-u.ac.jp |

| Bi-Te-S | Bi, Te, S | 400 - 500 | Not Specified | Determination of isothermal phase diagrams. yamaguchi-u.ac.jp |

| BiFeO₃ | Bi₂O₃, Fe₂O₃ | 650 | Not Specified | Optimal temperature for phase-pure synthesis. mdpi.comnih.gov |

| Cu-Bi-S | Cu, Bi, S | 200 - 500 | Not Specified | Phase diagrams determined via evacuated glass-tube method. yamaguchi-u.ac.jp |

Thermal Decomposition of Single-Source Precursors

The single-source precursor (SSP) method offers a molecular-level approach to synthesizing materials. This technique utilizes a specially designed molecule or coordination complex that contains all the necessary elements (in this case, Bi, Co, and S) in a single compound. nih.govucl.ac.uk The thermal decomposition (thermolysis) of this precursor breaks the organic ligand framework, leaving behind the desired inorganic material. uantwerpen.be This approach provides excellent stoichiometric control and often allows for lower synthesis temperatures compared to solid-state reactions, yielding nanostructured materials. uantwerpen.beacs.org

For this compound, the strategy would involve synthesizing a heterobimetallic complex containing both bismuth and cobalt atoms, with sulfur incorporated either within the ligands or as part of the coordination sphere. Research on heterobimetallic Bi-transition metal complexes as precursors for oxides provides a strong foundation for this approach. acs.orgacademie-sciences.fr For example, heterobimetallic complexes of bismuth and cobalt, such as Bi₂(Hsal)₆·Co(acac)₃, have been synthesized and thermally decomposed to produce bismuth-cobalt oxides. academie-sciences.fr To adapt this for sulfide synthesis, sulfur-containing ligands like dithiocarbamates or thiocarboxylates would be used.

The general process includes:

Precursor Synthesis: A heterobimetallic Bi-Co complex is synthesized. For instance, reacting a bismuth salt, a cobalt salt, and a sulfur-containing ligand in a suitable solvent.

Decomposition: The purified precursor is heated in an inert or controlled atmosphere. The decomposition temperature is critical and is often determined by thermogravimetric analysis (TGA), which shows the temperature at which the complex breaks down. nih.govacademie-sciences.fr

Research into heterobimetallic precursors for binary intermetallics has shown that the decomposition temperature and coordination environment are crucial in determining the final crystalline phase. nih.gov For example, thermolysis of different organometallic precursors containing transition metals and pnictogens at temperatures between 340-600 °C yielded various phase-pure binary compounds. nih.gov This highlights the tunability of the SSP method.

The table below presents data on the thermal decomposition of related single-source precursors.

| Precursor Complex | Target Material | Decomposition Temp. (°C) | Key Findings |

| Bi₂(Hsal)₆·Co(acac)₃ | Bismuth Cobalt Oxide | >410 | Thermal decomposition leads to the formation of mixed-metal oxides. academie-sciences.fr |

| [Li₂Mn₂(tbaoac)₆] | Li-Mn-O | ~310 | Low-temperature decomposition yields a metastable oxygen-deficient spinel. uantwerpen.be |

| ClPt(o-Ph₂P-C₆H₄)₃SbCl | PtSb | 340 | Phase-pure PtSb was produced; higher temperatures led to phase segregation. nih.gov |

| Bi₂M₂(sal)₄(Hsal)₄(OR)₄ | Bi-Nb/Ta Oxides | ~500 | Complexes were converted to the corresponding heterobimetallic oxides. acs.org |

Mechanical Activation and Thermal Annealing Protocols

Mechanical activation, or mechanochemistry, is a solvent-free "green" synthesis method that uses mechanical energy, typically from ball milling, to induce chemical reactions and structural changes in solid-state precursors. acs.orgmdpi.com This high-energy milling process can create defects, increase surface area, and promote solid-state diffusion, often leading to the formation of amorphous or nanocrystalline materials at room temperature. mdpi.comfrontiersin.org A subsequent thermal annealing step is frequently employed to improve the crystallinity of the product.

For the synthesis of this compound, this method would involve placing elemental powders of bismuth, cobalt, and sulfur, or their binary compounds, into a high-energy ball mill. The intense mechanical forces during milling would initiate the reaction to form a Bi-Co-S phase. This technique has been successfully used to prepare various binary and ternary chalcogenides. mdpi.comresearchgate.net For instance, Bi₂S₃ nanoparticles have been produced by ball milling Bi(NO₃)₃·5H₂O with L-cysteine as a sulfur source. frontiersin.org Similarly, mechanochemical synthesis has been applied to produce BiSI and Bi₁₉S₂₇I₃ from elemental precursors without external heating. researchgate.net

The process generally follows these steps:

Milling: Precursors are loaded into a grinding vessel with milling balls (e.g., made of stainless steel or tungsten carbide). The vessel is then subjected to high-energy milling for a specific duration.

Annealing: The as-milled powder, which may be amorphous or poorly crystalline, is then heated (annealed) at a controlled temperature to induce crystallization and form the desired phase. For example, a single-phase Bi₂VO₅.₅ powder was formed by mechanochemical ball milling followed by heating at 650 °C for 5 hours. researchgate.net

This two-stage process of mechanical activation followed by thermal annealing has been reported for nanocomposites like CdS/Bi₂S₃, demonstrating its applicability to complex sulfide systems. acs.org The combination of mechanical activation to create a highly reactive precursor mixture and thermal annealing to crystallize the final product is a versatile strategy for accessing new materials.

The following table details parameters used in mechanochemical synthesis for related materials.

| Target Material | Precursors | Milling Time | Annealing Temp. (°C) | Resulting Phase/Morphology |

| Bi₂S₃ NPs | Bi(NO₃)₃·5H₂O, L-cysteine | Not Specified | Not Applicable | Nanoparticles (~2-8 nm). frontiersin.org |

| BiSI / Bi₁₉S₂₇I₃ | Bi, S, I₂ | Not Specified | Not Applicable | Crystalline orthorhombic powders. researchgate.net |

| Bi₂VO₅.₅ | Not Specified | Not Specified | 650 | Single-phase powder. researchgate.net |

| NiTe, NiTe₂, Ni₂Te₃ | Ni, Te | 1 - 12 hours | Not Applicable | Nanocrystalline nickel tellurides. mdpi.com |

Structural and Morphological Elucidation of Bismuth Cobalt Sulfide Based Materials

Crystalline Structure Analysis

Crystalline structure analysis provides foundational knowledge of the atomic arrangement within a material, which dictates its electronic, optical, and physical properties.

Polymorphism and Phase Identification

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. For a ternary Bi-Co-S system, the identification of different phases would be the first step in its characterization. In related, well-studied binary systems, polymorphism is common. For instance, bismuth sulfide (B99878) (Bi₂S₃) typically crystallizes in an orthorhombic structure (space group Pnma), which is found in the mineral bismuthinite. materialsproject.orgnih.gov Cobalt sulfide is known to exist in several stoichiometric phases, each with distinct crystal structures, including hexagonal CoS and cubic Co₉S₈ and CoS₂. researchgate.netlnu.edu.ua

For a true ternary bismuth cobalt sulfide compound, one would expect the formation of a unique crystal structure distinct from its binary constituents. However, the scientific literature does not currently contain established phase diagrams for the Bi-Co-S system that would confirm the existence and stability of such ternary phases. Research on composite materials, such as Co₉S₈/Bi₂S₃ heterostructures, confirms the co-existence of the separate binary phases rather than the formation of a new ternary polymorph. aps.org The synthesis of a quaternary compound, Ba₅Bi₂Co₂S₁₀, resulted in a monoclinic crystal structure, further illustrating the complexity of multi-metal sulfide systems. researchgate.net Without dedicated synthesis and characterization studies, the existence and nature of this compound polymorphs remain speculative.

Lattice Parameter Determination and Unit Cell Refinement

Lattice parameters are the dimensions of the unit cell, the fundamental repeating unit of a crystal structure. Their precise determination through techniques like Rietveld refinement of XRD data is crucial for material identification and for understanding atomic packing.

As no specific ternary phase of this compound has been definitively characterized, no experimentally determined lattice parameters can be reported. For context, the lattice parameters for the common orthorhombic phase of Bi₂S₃ are provided in the table below.

Interactive Data Table: Lattice Parameters of Orthorhombic Bi₂S₃

| Parameter | Value (Å) |

|---|---|

| a | ~4.00 |

| b | ~11.16 |

| c | ~11.59 |

Note: These values are for the binary compound Bi₂S₃ and are sourced from crystallographic databases. mdpi.com They are provided for illustrative purposes only.

The determination of lattice parameters for a hypothetical Bi-Co-S ternary compound would be a primary objective for any future research in this area.

Crystallite Size Assessment and Strain Analysis

Crystallite size and lattice strain are microstructural properties that significantly influence a material's behavior. Smaller crystallite sizes can lead to broadened peaks in an XRD pattern, an effect described by the Scherrer equation. rsc.orgresearchgate.netnih.gov Lattice strain, which is a measure of the displacement of atoms from their ideal lattice positions, also contributes to peak broadening.

The Williamson-Hall plot is a common graphical method used to separate the effects of crystallite size and strain on XRD peak broadening. aps.org This analysis plots βcos(θ) versus sin(θ) (where β is the peak width and θ is the diffraction angle), allowing for the estimation of strain from the slope and crystallite size from the y-intercept.

While these are standard and powerful analytical techniques, their application to "this compound" has not been reported due to the lack of a synthesized and characterized material to analyze.

Morphology and Nanostructure Investigations

Formation Mechanisms of Nanorods, Nanoplates, and Nanoparticles

The synthesis of nanomaterials with controlled morphologies like nanorods, nanoplates, and nanoparticles often relies on methods that carefully control nucleation and growth rates. Hydrothermal and solvothermal methods are widely employed for related sulfide compounds. researchgate.net In these processes, precursor chemicals react in a solvent at elevated temperature and pressure. The choice of solvent, temperature, reaction time, and the use of surfactants or capping agents can direct the growth of the nanocrystals into specific shapes.

For example, in the synthesis of Bi₂S₃, surfactants can selectively adsorb to certain crystal faces, promoting growth in a specific direction to form one-dimensional nanorods. Similarly, the controlled decomposition of precursors is a key mechanism for forming nanoparticles with a uniform size distribution. It is plausible that similar mechanisms, involving the selection of appropriate bismuth and cobalt precursors in a sulfur-containing environment, could yield nanostructures of a Bi-Co-S material, should a stable phase exist.

Fabrication of One-Dimensional (1D) and Two-Dimensional (2D) Architectures

The fabrication of materials with specific dimensionalities, such as 1D nanowires or 2D nanosheets, is a major goal in materials science.

1D Architectures: One-dimensional structures like nanorods and nanowires are of interest for applications requiring directional charge transport. For Bi₂S₃, 1D nanostructures have been successfully synthesized via hydrothermal and sonochemical methods. These methods often exploit the anisotropic crystal structure of Bi₂S₃, which favors growth along a particular crystallographic axis. materialsproject.org

2D Architectures: Two-dimensional materials, such as nanosheets, offer high surface area-to-volume ratios. For materials with layered crystal structures, 2D sheets can often be produced by liquid-phase exfoliation. For non-layered materials, bottom-up synthesis approaches, such as chemical vapor deposition (CVD) or template-assisted growth, are typically required.

The successful fabrication of 1D and 2D architectures of this compound is contingent on first establishing a synthetic route to the material and understanding its fundamental crystal structure to determine if it possesses the necessary anisotropy for such growth. To date, such fabrication has not been reported in the literature.

While the concept of a this compound compound is of scientific interest, there is a clear and significant gap in the primary research literature regarding its synthesis and fundamental characterization. The detailed analysis of its crystalline structure, including polymorphism and lattice parameters, as well as the controlled fabrication of its nanostructures, remains an open field for investigation. Future work must first focus on the exploratory synthesis and phase identification within the ternary Bi-Co-S system. Only after a stable, single-phase compound is successfully created and characterized can the detailed structural and morphological elucidation requested in the outline be meaningfully addressed.

Design and Synthesis of Complex Architectures (e.g., Hollow Octahedrons, Multi-Shell Nanoboxes)

The synthesis of nanomaterials with complex architectures, such as hollow structures and multi-shell designs, is a key strategy to enhance their properties by providing a larger surface area, more active sites, and improved mass transport. While specific research on the synthesis of this compound hollow octahedrons and multi-shell nanoboxes is limited, the methodologies developed for the individual components, cobalt sulfide and bismuth sulfide, offer valuable insights into potential synthetic routes.

Hollow Architectures:

The formation of hollow nanocrystals can be achieved through mechanisms like the Kirkendall effect, where the outward diffusion of one component in a core-shell structure is faster than the inward diffusion of another, leading to the formation of a void. For instance, hollow cobalt sulfide nanocrystals have been synthesized through the sulfidation of cobalt nanoparticles. The process involves the outward diffusion of cobalt atoms, forming a cobalt sulfide shell, and the subsequent condensation of vacancies at the core-sheath interface to create a hollow interior. The temperature of the reaction plays a critical role; higher temperatures (e.g., >120 °C) tend to result in a single, well-defined void, while lower temperatures may lead to the formation of multiple smaller voids within the shell. rsc.orgrsc.orgresearchgate.net

Hydrothermal and solvothermal methods are also widely employed to create hollow and other complex morphologies of metal sulfides. rsc.org For example, hierarchical and well-defined cobalt sulfide nanostructures with hollowed-out features have been prepared using a one-pot hydrothermal approach with cobalt nitrate (B79036) and thiourea (B124793) as precursors. rsc.org By adjusting reaction parameters such as temperature, time, and the molar ratio of reactants, the morphology can be controlled.

The synthesis of various bismuth sulfide nanostructures, including nanoparticles, nanorods, nanobelts, and nanoflowers, has been achieved through a simple hydrothermal reaction between bismuth nitrate and thioglycolic acid at relatively low temperatures. researchgate.net The morphology of the resulting Bi₂S₃ nanostructures is highly dependent on the reaction conditions.

Multi-Shell Nanoboxes:

Multi-shelled nanostructures offer even greater advantages in terms of surface area and structural stability. The synthesis of cobalt sulfide multi-shell nanoboxes has been reported by annealing cobalt-based metal-organic framework (MOF) precursors. mdpi.com The number of shells in the final cobalt sulfide nanobox can be controlled by adjusting the number of shells in the initial MOF precursor. mdpi.com

A general approach for creating multi-shell nanoboxes involves a sequential templating strategy. For cobalt sulfide, this can be achieved through a process involving the reaction of cobalt-based zeolitic imidazolate framework-67 (ZIF-67) nanocubes with polyvanadate ions to form yolk-shelled particles. These particles are then converted into multi-shelled nanoboxes through solvothermal treatment, with the number of shells being controllable by varying the temperature. Finally, an ion-exchange reaction with sulfide ions followed by annealing yields the cobalt sulfide multi-shell nanoboxes.

While direct synthesis of this compound hollow octahedrons and multi-shell nanoboxes has not been extensively reported, the techniques established for cobalt sulfide and bismuth sulfide provide a strong foundation for future research. A potential strategy could involve the use of a bimetallic (Bi-Co) MOF as a precursor, followed by a controlled sulfidation process to yield ternary this compound with complex hollow or multi-shell architectures.

Surface Morphology and Area Characterization

The surface morphology and specific surface area of this compound-based materials are critical parameters that significantly influence their performance in applications such as catalysis and energy storage. Various analytical techniques are employed to elucidate these characteristics.

Surface Morphology:

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the surface morphology and internal structure of nanomaterials. Studies on cobalt sulfide have revealed a variety of morphologies, including flower-like, cube-like, and ball-like nanostructures, which can be controlled by adjusting the synthesis conditions in hydrothermal processes. rsc.org Similarly, for bismuth sulfide, morphologies such as nanospheres, nanorods, and hexagonal nanostructures have been reported, with the solvent playing a crucial role in directing the final morphology during solvothermal synthesis. nih.gov

Atomic Force Microscopy (AFM) can provide three-dimensional surface topography and roughness information. For instance, AFM has been used to characterize the surface of different phases of cobalt sulfide nanocrystals, revealing details of their surface texture. researchgate.net

Surface Area Characterization:

The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of a material by measuring the physical adsorption of a gas (typically nitrogen) on its surface. anton-paar.comazonano.commicrotrac.com A higher BET surface area generally indicates a greater number of available active sites, which is beneficial for applications requiring high surface reactivity.

BET Surface Area of Related Sulfide Materials

| Material | Synthesis Method | Morphology | BET Surface Area (m²/g) | Reference |

|---|---|---|---|---|

| CoP₃/C | Direct reaction on carbon black | Crystalline particles on carbon black | ~11–35 | researchgate.net |

| Annealed Carbon Powder | Annealing at 500 °C | Powder | 238 | researchgate.net |

| XC-72 Carbon Black | Commercial | Powder | ~250 | researchgate.net |

The data in the table above illustrates the range of surface areas that can be achieved in related materials. It is expected that the synthesis of this compound with complex, porous, or hollow architectures would result in a high specific surface area, which would be advantageous for its potential applications.

Heterostructure and Composite Material Architectures

The creation of heterostructures and composite materials is a powerful strategy to enhance the properties of this compound by combining it with other materials. This approach can lead to synergistic effects, improving charge separation and transport, increasing stability, and providing a larger number of active sites.

Design Principles of Heterojunctions (e.g., S-scheme Heterojunctions)

Heterojunctions are interfaces between two different semiconductor materials, which can facilitate the separation of photogenerated electron-hole pairs, a crucial process in photocatalysis. The S-scheme (step-scheme) heterojunction is a particularly effective design that not only promotes charge separation but also preserves the strong redox ability of the individual semiconductors.

In an S-scheme heterojunction, upon light irradiation, the photogenerated electrons in the conduction band of the semiconductor with a higher Fermi level and the holes in the valence band of the semiconductor with a lower Fermi level will recombine at the interface. This leaves the electrons in the conduction band of the semiconductor with a lower Fermi level and the holes in the valence band of the semiconductor with a higher Fermi level to participate in redox reactions.

A Co₉S₈/Bi₂S₃ composite has been successfully synthesized through a one-pot hydrothermal method, forming an S-scheme heterojunction. nih.gov In this system, peanut-like BiVO₄ was used as a precursor, which was transformed into Bi₂S₃ while maintaining its morphology. Co₉S₈ nanoparticles were then coated onto the Bi₂S₃ surface. The three-dimensional structure of Bi₂S₃ provided ample growth sites for the zero-dimensional Co₉S₈ nanoparticles, preventing their aggregation. nih.gov This S-scheme heterojunction was shown to retain a more effective redox potential and promote the recombination of nonessential electron-hole pairs, leading to enhanced photocatalytic hydrogen evolution. nih.gov

The design principles of S-scheme heterojunctions involve the careful selection of two semiconductors with appropriate band structures. The material with the higher conduction and valence band positions acts as the reduction photocatalyst, while the one with the lower positions acts as the oxidation photocatalyst. The successful construction of the Co₉S₈/Bi₂S₃ S-scheme heterojunction demonstrates the potential of this strategy for developing efficient this compound-based photocatalysts.

Core-Shell Configurations and Interfacial Engineering

Core-shell nanostructures, where a core of one material is coated with a shell of another, offer a versatile platform for tailoring the properties of materials. This architecture can protect the core from the environment, combine different functionalities, and create unique interfacial properties.

While specific examples of this compound core-shell structures are not widely reported, the principles can be understood from studies on related materials. For instance, bismuth sulfide nanowire arrays have been used as a core to be coated with a silver sulfide shell for solar cell applications. researchgate.net This core-shell structure was found to reduce interfacial charge recombination and enable efficient charge separation in a type-II heterojunction. researchgate.net

Interfacial engineering in core-shell nanostructures is crucial for optimizing their performance. This involves controlling the thickness of the shell, the quality of the interface between the core and the shell, and the crystallographic orientation of the two materials. In the case of cobalt-sulfide-selenium core-shell nanostructures, a two-step method involving hydrothermal reaction and chemical vapor deposition was used to create a material with excellent electrochemical performance due to the synergistic effects between the core and shell.

The synthesis of core-shell Bi₂Te₃/Bi₂S₃ nanorods has been demonstrated using a biomolecular surfactant. nih.gov In this system, the shell branching could be controlled by adjusting the reaction conditions, highlighting the importance of surfactants and other additives in directing the growth of core-shell structures.

For this compound, a core-shell design could involve a BiCoS core with a shell of another semiconductor to form a heterojunction, or a core of a different material (e.g., a conductive carbon sphere) coated with a BiCoS shell to improve conductivity and stability.

Integration with Carbon-Based Materials and Other Substrates

Integrating this compound with carbon-based materials such as graphene and carbon nanotubes (CNTs) is a promising strategy to enhance its electrical conductivity, provide a high surface area for reaction, and improve its mechanical stability.

Carbon-based materials are known for their excellent electrical properties, large surface area, and chemical stability. rsc.org When combined with semiconductor materials, they can act as a conductive network, facilitating charge transport and reducing charge recombination.

While direct studies on this compound integrated with carbon-based materials are scarce, research on the individual components provides strong evidence for the potential benefits. For example, cobalt sulfide modified graphitic carbon nitride has been investigated for solar hydrogen production. mdpi.com In such composites, the carbon material can act as a cocatalyst, promoting the migration of excited electrons.

Similarly, bismuth sulfide has been combined with carbon nanotubes to create composite anode materials for lithium-ion batteries. These composites have demonstrated high capacities and excellent cycling stability. The integration of Bi₂S₃ with carbon-based materials can help to buffer the volume changes that occur during electrochemical cycling, thus improving the durability of the electrode.

The synthesis of such composites can be achieved through various methods, including hydrothermal/solvothermal processes, where the carbon material is introduced during the synthesis of the metal sulfide, or through physical mixing followed by a thermal treatment. The choice of the carbon-based material (e.g., graphene oxide, reduced graphene oxide, CNTs) and the method of integration will significantly impact the final properties of the composite material.

Advanced Characterization Techniques in Bismuth Cobalt Sulfide Research

Diffraction-Based Techniques

Diffraction techniques are fundamental in materials science for providing information about the atomic arrangement and crystalline nature of a material. By analyzing the patterns produced when a beam of radiation interacts with the sample, researchers can identify the crystal structure, phase composition, and orientation of the crystalline domains.

X-ray Diffraction (XRD) is an indispensable, non-destructive technique used to determine the phase composition and crystal structure of bismuth cobalt sulfide (B99878). malvernpanalytical.comglobalsino.com The XRD pattern of a material is a unique fingerprint, with diffraction peaks appearing at specific angles (2θ) that correspond to the crystallographic planes of the material, as described by Bragg's Law. globalsino.com

In the analysis of bismuth cobalt sulfide heterostructures, such as Co₉S₈/Bi₂S₃ or cobalt-doped Bi₂S₃, XRD patterns are used to confirm the presence of the individual crystalline phases. researchgate.netnih.gov For instance, the diffraction peaks corresponding to the orthorhombic phase of bismuth sulfide (Bi₂S₃) are identified by comparing the experimental pattern to standard data from the Joint Committee on Powder Diffraction Standards (JCPDS) or the International Centre for Diffraction Data (ICDD). youtube.commyscope.training Simultaneously, peaks corresponding to a specific cobalt sulfide phase, such as the cubic Co₉S₈ or hexagonal CoS, are also identified, confirming the successful synthesis of the composite material. researchgate.netmaterialsproject.org The absence of impurity peaks in the pattern is indicative of the high purity of the synthesized material. mdpi.com

| 2θ (degrees) | Crystallographic Plane (hkl) | Corresponding Phase |

|---|---|---|

| 24.9° | (130) | Orthorhombic Bi₂S₃ |

| 28.6° | (221) | Orthorhombic Bi₂S₃ |

| 31.8° | (240) | Orthorhombic Bi₂S₃ |

| 29.8° | (311) | Cubic Co₉S₈ |

| 47.6° | (511) | Cubic Co₉S₈ |

| 52.1° | (440) | Cubic Co₉S₈ |

Note: The peak positions are approximate and can vary slightly based on synthesis conditions and the specific cobalt sulfide phase present.

Selected Area Electron Diffraction (SAED) is a powerful technique typically performed within a Transmission Electron Microscope (TEM) to analyze the crystallinity of localized regions of a material. scirp.org A SAED pattern is generated by focusing an electron beam on a specific area of the sample and observing the resulting diffraction pattern.

For this compound nanomaterials, SAED provides critical insights into their crystalline nature.

Single-Crystalline Nature : If the SAED pattern consists of a regular array of sharp, distinct spots, it indicates that the selected area is a single crystal. researchgate.net This has been observed in some Bi₂S₃ nanostructures, confirming their high degree of crystallinity. researchgate.net

Polycrystalline Nature : If the pattern displays a series of concentric rings, it signifies that the material is polycrystalline, composed of many randomly oriented crystallites. The rings are formed by the superposition of diffraction spots from these numerous small crystals.

Amorphous Nature : A diffuse halo with no sharp rings or spots indicates that the material is amorphous.

In studies of Bi₂S₃ nanorods, SAED patterns with orderly arranged spots have revealed a preferential growth direction. researchgate.net Furthermore, high-resolution TEM (HRTEM) images complement SAED data by allowing direct visualization of the crystal lattice fringes. For example, the measured lattice fringe spacing of 0.357 nm in an HRTEM image can be indexed to the (130) plane of orthorhombic Bi₂S₃, corroborating the findings from XRD and SAED. researchgate.net

Spectroscopic and Spectrometric Methods

Spectroscopic and spectrometric methods involve the interaction of electromagnetic radiation or particle beams with the material to probe its elemental composition, chemical bonding, and electronic states. These techniques are essential for a complete chemical characterization of this compound.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and, more importantly, the chemical and oxidation states of the elements within the top few nanometers of a material's surface. thermofisher.cn In XPS analysis of this compound, a survey scan first confirms the presence of Bi, Co, and S. Subsequently, high-resolution scans of the specific elemental regions are performed to identify their oxidation states. researchgate.net

Bismuth (Bi) : The high-resolution Bi 4f spectrum typically shows two distinct peaks, Bi 4f₇/₂ and Bi 4f₅/₂, due to spin-orbit coupling. The binding energies of these peaks are characteristic of the Bi³⁺ oxidation state. researchgate.netresearchgate.net

Cobalt (Co) : The Co 2p spectrum is analyzed to determine the oxidation state of cobalt. The spectrum shows two main peaks, Co 2p₃/₂ and Co 2p₁/₂, along with characteristic satellite peaks. The positions of these peaks can confirm the presence of Co²⁺ and/or Co³⁺ states. researchgate.netmdpi.com

Sulfur (S) : The S 2p spectrum, showing S 2p₃/₂ and S 2p₁/₂ peaks, is used to identify the sulfur species. The binding energies are characteristic of the sulfide (S²⁻) state, confirming the formation of a metal sulfide. researchgate.netresearchgate.net

| Element | Orbital | Binding Energy (eV) | Deduced Oxidation State |

|---|---|---|---|

| Bismuth (Bi) | Bi 4f₇/₂ | ~158.9 | Bi³⁺ |

| Bi 4f₅/₂ | ~164.2 | ||

| Cobalt (Co) | Co 2p₃/₂ | ~778.5 | Co²⁺, Co³⁺ |

| Co 2p₁/₂ | ~793.5 | ||

| Sulfur (S) | S 2p₃/₂ | ~161.3 | S²⁻ |

| S 2p₁/₂ | ~162.5 |

Note: Binding energies are approximate and can shift slightly depending on the specific chemical environment. researchgate.net

Energy Dispersive Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. bruker.com It is typically integrated with a Scanning Electron Microscope (SEM) or TEM. advancedmicroanalytical.com When the electron beam of the microscope interacts with the sample, it generates characteristic X-rays from the elements present. advancedmicroanalytical.com The EDS detector measures the energy of these X-rays to identify the elements.

For this compound, an EDS spectrum will display distinct peaks corresponding to the characteristic X-ray energies of Bismuth (Bi), Cobalt (Co), and Sulfur (S), confirming their presence in the sample. scirp.organnalsofrscb.ro A key advantage of EDS is its ability to perform elemental mapping. jeol.com By scanning the electron beam across an area of the sample, a map can be generated that shows the spatial distribution of each element. researchgate.netnih.gov In the case of cobalt-doped bismuth sulfide or Bi₂S₃/CoSₓ composites, elemental mapping provides visual evidence that cobalt is distributed throughout the bismuth sulfide matrix, confirming a successful and uniform synthesis. proquest.com

Fourier Transform Infrared (FT-IR) Spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. The FT-IR spectrometer collects high-spectral-resolution data over a wide spectral range, which is then used to identify the chemical bonds and functional groups present in a material. researchgate.net

In the context of inorganic materials like this compound, the primary metal-sulfur (Bi-S and Co-S) vibrational modes typically occur in the far-infrared region (below 400 cm⁻¹), which is outside the range of standard mid-infrared spectrometers. However, FT-IR is still a valuable tool for several reasons:

It can detect the presence of organic residues, such as capping agents or solvents, from the synthesis process. For example, characteristic peaks for C-H and N-H stretching vibrations can indicate the presence of amine-based capping agents on the surface of the nanoparticles. researchgate.net

It can identify the formation of surface oxidation species or carbonates if the material has been exposed to air.

The absence of significant peaks in the mid-IR range can suggest the formation of a pure inorganic compound free from organic contaminants. annalsofrscb.ro

For example, in the analysis of cobalt sulfide nanoparticles, a broad peak around 3400 cm⁻¹ can be assigned to the N-H stretching mode of a capping agent, while the absence of peaks related to the dithiocarbamate (B8719985) precursor confirms its complete decomposition during synthesis. annalsofrscb.ro

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a material, providing a unique "fingerprint" based on its chemical bonds and crystal structure. In the context of this compound, Raman analysis is instrumental in confirming phase purity, identifying the presence of specific metal-sulfur bonds, and assessing crystalline quality.

Research on related binary sulfides provides insight into the expected vibrational modes for BiCoS. For instance, bismuth sulfide (Bi₂S₃) typically exhibits characteristic Raman peaks corresponding to the stretching and bending modes of Bi-S bonds. researchgate.netacs.org Similarly, cobalt sulfides (e.g., CoS, CoS₂, Co₉S₈) display distinct Raman spectra that are sensitive to their specific stoichiometry and crystal phase. escholarship.orgresearchgate.net For amorphous cobalt sulfide (CoSₓ), operando Raman spectroscopy has been used to track structural changes during electrochemical processes, revealing the formation of CoS₂-like domains under catalytic conditions. escholarship.org

In a composite material like Co₉S₈/Bi₂S₃, Raman spectroscopy can verify the presence of both components and potentially reveal interfacial interactions through shifts in peak positions or the appearance of new vibrational modes. nih.gov The analysis of peak broadening and intensity can also offer qualitative information about crystallinity and the presence of defects.

Table 1: Representative Raman Peaks for Bismuth and Cobalt Sulfides

| Compound | Raman Peak (cm⁻¹) | Vibrational Mode Assignment |

|---|---|---|

| Bi₂S₃ | ~241, 422, 965 | Stretching modes of Bi-S |

| Bi₂S₃ | ~186, 236, 259 | Characteristic vibrational modes |

Note: Peak positions can vary depending on the synthesis method, crystallinity, and measurement conditions.

Electron Energy Loss Spectroscopy (EELS) for Electronic and Structural Information

Electron Energy Loss Spectroscopy (EELS) is a technique often integrated with transmission electron microscopy (TEM) that analyzes the energy loss of electrons as they pass through a thin sample. eels.infowikipedia.org This energy loss provides detailed information about the elemental composition, chemical bonding, and electronic structure of the material at a high spatial resolution. epfl.ch

In the study of this compound, EELS can be particularly insightful for:

Elemental Mapping: EELS can generate elemental maps with nanometer resolution, confirming the distribution and spatial relationship of bismuth, cobalt, and sulfur within the nanostructure.

Oxidation State and Bonding: The fine structure at the onset of core-loss edges, known as the Energy Loss Near Edge Structure (ELNES), provides information about the local chemical environment and oxidation states of the constituent elements. For example, analysis of the Co L-edge and S K-edge can elucidate the nature of the Co-S bonding.

Electronic Properties: The low-loss region of the EELS spectrum contains information about plasmon excitations, which are related to the material's electronic properties, such as the density of valence electrons. wikipedia.org

For instance, in studies of bismuth-doped cobalt oxide, a related material, EELS has been used to understand how the presence of bismuth modifies the electronic properties of the cobalt centers, which is crucial for catalytic activity. researchgate.net Similar principles apply to this compound, where EELS can probe the local electronic structure of Bi and Co sites.

Microscopic and Imaging Modalities

Microscopic techniques are indispensable for visualizing the physical form and structure of this compound materials, from the macroscopic scale down to the atomic level.

Scanning Electron Microscopy (SEM) is a primary technique for characterizing the surface topography and morphology of materials. zeiss.com An SEM scans a focused beam of electrons over a sample's surface to produce an image. In the investigation of this compound, SEM is routinely used to determine:

Surface Texture and Porosity: The technique can visualize the surface texture, including roughness and the presence of pores, which is important for applications where surface area is a key factor.

Homogeneity and Agglomeration: SEM provides a broad overview of the sample, allowing researchers to assess the uniformity of the morphology and the degree of particle agglomeration. acs.org

For composite materials such as Co₉S₈/Bi₂S₃, SEM can show how the different phases are integrated, for example, how Co₉S₈ nanoparticles are distributed on the surface of a Bi₂S₃ support structure. nih.gov

Transmission Electron Microscopy (TEM) and its high-resolution variant (HRTEM) offer much higher magnification and resolution than SEM, enabling the visualization of the internal structure of materials. nju.edu.cnresearchgate.net In TEM, a beam of electrons is transmitted through an ultrathin specimen, and an image is formed from the interaction of the electrons with the sample.

Key information obtained from TEM and HRTEM analysis of this compound includes:

Internal Nanostructure: TEM reveals the detailed internal structure of nanomaterials, such as the hollow interior of nanotubes or the layered nature of nanosheets. rsc.org

Crystallinity and Defects: HRTEM can resolve the atomic lattice of a crystalline material. The resulting lattice fringe images provide direct evidence of the material's crystallinity, identify the crystallographic planes, and can reveal the presence of defects such as dislocations or grain boundaries. nju.edu.cnresearchgate.net

Phase Identification: The spacing between the lattice fringes measured from an HRTEM image can be correlated with the d-spacing values from X-ray diffraction (XRD) data to identify the specific crystal phase of the material.

Heterojunction Interfaces: In composite systems like cobalt sulfide/bismuth sulfide heterojunctions, HRTEM is critical for imaging the interface between the two materials, which is often the site of important electronic interactions. nih.gov

Selected Area Electron Diffraction (SAED), a technique available in TEM, provides diffraction patterns that give further information about the crystal structure and orientation of the nanoparticles. nju.edu.cn

Porosity and Surface Area Assessment (e.g., Nitrogen Sorption Analysis)

The specific surface area and porosity of a material are critical parameters, especially for applications in catalysis, energy storage, and sensing, where interactions occur at the material's surface. Nitrogen sorption analysis, commonly known as the Brunauer-Emmett-Teller (BET) method, is the standard technique for determining these properties. anton-paar.com

The analysis involves the physical adsorption of nitrogen gas onto the surface of the material at cryogenic temperatures (typically 77 K). By measuring the amount of nitrogen adsorbed at various relative pressures, an adsorption-desorption isotherm is generated.

From this isotherm, several key properties of this compound can be determined:

Specific Surface Area: The BET equation is applied to the adsorption data to calculate the total surface area per unit mass of the material (m²/g). Materials with nanostructured morphologies, such as interconnected nanosheets or porous architectures, are expected to have higher specific surface areas. mdpi.commdpi.com

Pore Size Distribution: The Barrett-Joyner-Halenda (BJH) method, applied to the desorption branch of the isotherm, can be used to calculate the distribution of pore sizes within the material.

Pore Volume: The total volume of the pores can also be determined from the amount of gas adsorbed at a relative pressure close to unity.

Research has shown that synthesizing bismuth sulfide and cobalt sulfide as nanostructured materials can lead to high specific surface areas. For example, Bi₂S₃ nanobelt bundles have been reported with a specific surface area of 13.59 m²/g. mdpi.com In composites, the integration of materials can further enhance the surface area; for instance, a Bi₂S₃-reduced graphene oxide nanocomposite exhibited a significantly larger surface area compared to pristine Bi₂S₃. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | BiCoS (generalized) |

| Bismuth Sulfide | Bi₂S₃ |

| Cobalt(II) Sulfide | CoS |

| Cobalt Disulfide | CoS₂ |

| Cobalt(II,III) Sulfide | Co₃S₄ |

| Cobalt(II) Sulfide | Co₉S₈ |

| Bismuth Vanadate (B1173111) | BiVO₄ |

| Bismuth(III) Oxide | Bi₂O₃ |

| Reduced Graphene Oxide | rGO |

Electronic Structure and Theoretical Probes of Bismuth Cobalt Sulfide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of materials from first principles. For a hypothetical bismuth cobalt sulfide (B99878) compound, DFT calculations would be indispensable in predicting its fundamental electronic properties.

Computational Methodologies and Approximations

The accuracy of DFT calculations hinges on the choice of the exchange-correlation functional, which approximates the complex many-body electronic interactions. For a system like bismuth cobalt sulfide, which would involve a transition metal (Co) and a heavy element (Bi), the selection of an appropriate functional is critical.

A common and effective starting point would be the Generalized Gradient Approximation (GGA) , with the Perdew-Burke-Ernzerhof (PBE) functional being a standard choice. The PBE functional often provides a good balance between computational cost and accuracy for a wide range of solid-state systems.

To account for the strong on-site Coulomb repulsion of the Co 3d electrons, a DFT+U (Hubbard U) correction could be applied. This method adds a Hubbard-like term to the GGA functional to better describe the electron localization and can be crucial for accurately predicting the magnetic and electronic ground state of transition metal compounds. The value of 'U' would be determined either from linear response theory or by fitting to experimental data of related cobalt sulfides.

Given the presence of the heavy element bismuth, spin-orbit coupling (SOC) effects would also need to be considered. SOC can significantly influence the band structure, particularly near the Fermi level, and is essential for an accurate description of materials containing heavy elements.

Simulation Parameters

The reliability of DFT calculations is also highly dependent on the simulation parameters used to control the convergence of the calculations. For a crystalline this compound structure, these parameters would be carefully tested for convergence.

A plane-wave basis set is typically employed to describe the electronic wavefunctions. The energy cut-off for this basis set determines the number of plane waves included and would need to be sufficiently high to ensure the total energy is converged. A typical starting point for such a system might be in the range of 400-500 eV.

The integration over the Brillouin zone is performed using a mesh of discrete k-points . The density of this k-point mesh, often generated using the Monkhorst-Pack scheme, is another critical parameter. A denser mesh generally leads to more accurate results, and convergence tests would be performed to determine an appropriate mesh size (e.g., 5x5x5 or denser for a typical unit cell) to accurately resolve the electronic structure.

The geometry of the hypothetical this compound unit cell would be fully relaxed, meaning the atomic positions and lattice parameters would be optimized to minimize the total energy of the system. This structural relaxation is a prerequisite for obtaining a meaningful electronic structure.

| Parameter | Typical Value/Method | Rationale |

| Exchange-Correlation Functional | PBE-GGA, PBE+U, PBE+SOC | Balance of accuracy and cost, correction for Co 3d electrons, inclusion of relativistic effects for Bi. |

| Energy Cut-off | 400 - 500 eV | To ensure convergence of the plane-wave basis set. |

| K-point Mesh | Monkhorst-Pack scheme (e.g., 5x5x5) | To accurately sample the Brillouin zone for electronic states. |

| Convergence Criteria | Energy: 10⁻⁵ eV, Force: 0.01 eV/Å | To ensure a well-converged and stable geometric and electronic structure. |

Electronic Band Structure Analysis

Once the DFT calculations are converged, the electronic band structure and density of states can be analyzed to understand the fundamental electronic properties of the hypothetical this compound.

Determination of Band Extrema and Direct/Indirect Band Gaps

The electronic band structure diagram plots the energy of the electronic states (bands) as a function of the wave vector (k) along high-symmetry directions in the Brillouin zone. The valence band maximum (VBM) and the conduction band minimum (CBM) are the key features of this diagram.

The energy difference between the VBM and CBM defines the band gap (Eg) . If the VBM and CBM occur at the same k-point, the material is a direct band gap semiconductor. If they occur at different k-points, it is an indirect band gap semiconductor. The nature of the band gap has significant implications for the material's optical properties. For a hypothetical this compound, the calculated band structure would reveal whether it is metallic (no band gap), semiconducting, or insulating.

Projected Density of States (DOS) and Orbital Contributions

The Density of States (DOS) provides information about the number of available electronic states at each energy level. The Projected Density of States (PDOS) is a more detailed analysis that decomposes the total DOS into the contributions from individual atoms and their atomic orbitals (e.g., Bi-s, Bi-p, Co-s, Co-p, Co-d, S-s, S-p).

By analyzing the PDOS, one could determine the orbital parentage of the bands near the Fermi level. For instance, it would be expected that the valence bands of a hypothetical this compound would have significant contributions from S 3p and Co 3d orbitals, while the conduction bands might be dominated by Co 3d and Bi 6p orbitals. This analysis is crucial for understanding the nature of electronic transitions and the roles of different elements in the electronic properties.

Charge Density Mapping and Chemical Bonding Analysis

Charge density maps , which visualize the spatial distribution of electrons in the crystal, provide direct insight into the nature of the chemical bonding. By plotting the charge density in specific crystallographic planes, one can identify regions of charge accumulation (covalent bonding) and charge depletion (ionic bonding).

In a hypothetical this compound, charge density analysis would likely reveal covalent interactions between cobalt and sulfur atoms, as well as between bismuth and sulfur atoms. The degree of charge transfer from the less electronegative Bi and Co to the more electronegative S could also be quantified, indicating the ionic character of the bonds. This analysis helps to build a complete picture of the electronic interactions that govern the material's structure and properties.

| Analysis Technique | Information Gained | Anticipated Features for BiCoS |

| Electronic Band Structure | Band gap (direct/indirect), metallic/semiconducting nature. | Could be a narrow-gap semiconductor or a metallic system depending on the precise stoichiometry and crystal structure. |

| Projected Density of States (PDOS) | Orbital contributions to the valence and conduction bands. | VBM likely dominated by S-p and Co-d states; CBM likely a mix of Co-d and Bi-p states. |

| Charge Density Mapping | Nature of chemical bonding (covalent, ionic). | Covalent Co-S and Bi-S bonding with some degree of ionic character due to charge transfer to sulfur. |

Investigations into Charge Transport Mechanisms

The introduction of cobalt into a bismuth sulfide matrix fundamentally alters its charge transport properties. In composite systems such as Co₉S₈/Bi₂S₃ heterojunctions, the interface between the two materials becomes a critical region for charge dynamics. The formation of an S-scheme heterojunction in these composites provides an efficient pathway for the transfer of photogenerated charges, which significantly promotes the separation of electrons and holes. nih.govfao.org This mechanism is crucial for applications in photocatalysis, suggesting that similar interfacial effects could govern electrical transport in a mixed Bi-Co-S material. nih.gov

Direct experimental data on carrier mobility and effective mass for a specific this compound ternary compound is limited. However, insights can be drawn from studies on the parent compounds and related doped systems. Bismuth trisulfide (Bi₂S₃) itself exhibits notable charge carrier properties, with reported electron and hole mobilities of 200 cm²/Vs and 1100 cm²/Vs, respectively. researchgate.net The conductivity of Bi₂S₃ is known to be tunable through the creation of sulfur vacancies, which increases the carrier concentration. researchgate.net

When cobalt is introduced as a dopant into a similar bismuth chalcogenide, such as bismuth selenide (B1212193) (Bi₂Se₃), the electrical resistivity and magnetoresistance are significantly affected. Studies on Co-doped Bi₂Se₃ show that increasing cobalt concentration initially increases resistivity, which is attributed to enhanced impurity scattering. researchgate.net The effective mass of charge carriers is a key parameter that influences mobility. While specific values for Bi-Co-S systems are not available, theoretical calculations on related compounds provide a framework for estimation. For instance, first-principles calculations are commonly used to determine the band structure, from which the curvature of the conduction and valence bands can be used to derive the effective masses of electrons and holes.

Below is a comparative table of charge transport properties for Bi₂S₃, which serves as a baseline for understanding potential characteristics in Bi-Co-S systems.

| Property | Value | Compound | Notes |

| Electron Mobility (µn) | 200 cm²/Vs | Bi₂S₃ | Provides a baseline for electron transport. researchgate.net |

| Hole Mobility (µh) | 1100 cm²/Vs | Bi₂S₃ | Indicates efficient transport of positive charge carriers. researchgate.net |

| Electrical Conductivity | 10⁻⁶–10⁻⁷ Ω⁻¹ cm⁻¹ at 300 K | Bi₂S₃ | Can be increased by orders of magnitude via sulfur vacancies. researchgate.net |

| Electron Concentration | ~3 × 10¹⁸ cm⁻³ | Bi₂S₃ | Relates to the number of charge carriers available for conduction. researchgate.net |

Theoretical models, primarily based on density functional theory (DFT), are essential for predicting the pathways for electrical conductivity. In bismuth-based materials, the conduction band is often composed of Bi 6p orbitals hybridized with sulfur 3p orbitals. researchgate.net The introduction of a transition metal like cobalt adds its 3d orbitals to the electronic structure.

First-principles calculations on related bismuth cobalt oxide (BiCoO₃) reveal significant hybridization between Co 3d and O 2p orbitals, which plays a crucial role in its electronic and magnetic properties. researchgate.net A similar mechanism is expected in a sulfide system, where Co 3d and S 3p orbital hybridization would create new electronic states within the bandgap or modify the band edges of the parent bismuth sulfide material. These new states could act as charge transport pathways or as trapping sites, depending on their energy levels and localization. Computational studies of small bismuth-cobalt (Bi-Co) nanoalloy clusters also indicate that the addition of cobalt atoms alters the electronic structure and energy gap between the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO). researchgate.net

Spin-Polarized Electronic Structure Calculations for Spintronic Relevance

The presence of cobalt, a ferromagnetic element, makes Bi-Co-S systems intriguing for spintronics, a field that utilizes the spin of electrons in addition to their charge. Spin-polarized DFT calculations are the primary theoretical tool to investigate these properties. These calculations solve the electronic structure separately for spin-up and spin-down electrons, revealing any asymmetry in their distribution, which is the origin of magnetic properties.

Theoretical studies on BiCoO₃ have extensively used spin-polarized DFT (often with corrections like LSDA+U) to determine the magnetic ground state. These calculations show that the stability of different magnetic configurations (ferromagnetic vs. various antiferromagnetic arrangements) is highly dependent on the electronic interactions. researchgate.netresearchgate.net For BiCoO₃, a C-type antiferromagnetic ordering is predicted to be the most stable. researchgate.net

In the context of a Bi-Co-S system, spin-polarized calculations would be crucial to predict whether the material would be a half-metal (conductive for one spin direction but insulating for the other), a magnetic semiconductor, or exhibit other magnetic behaviors relevant to spintronics. researchgate.netieeemagnetics.org The hybridization between cobalt's spin-polarized 3d orbitals and the orbitals of bismuth and sulfur would determine the nature of the magnetic coupling and the degree of spin polarization of the charge carriers. Research on Co-doped ZnO nanowires has shown that s-d exchange-induced spin splitting of the conduction band can lead to significant magnetoresistance, a key spintronic effect. berkeley.edu This highlights the potential for manipulating charge transport with magnetic fields in cobalt-containing semiconductor systems.

Defect Chemistry and Engineering in Bismuth Cobalt Sulfide Materials

Identification and Characterization of Native Vacancy Defects (e.g., Sulfur Vacancies, Bismuth Vacancies)

Native point defects, such as vacancies, are thermodynamically driven imperfections in the crystal lattice that can significantly influence the material's properties. In materials related to bismuth cobalt sulfide (B99878), sulfur and bismuth vacancies are the most commonly studied native defects.

Sulfur Vacancies (Vₛ): Sulfur vacancies are frequently observed in metal sulfides due to the high volatility of sulfur at elevated synthesis temperatures. In bismuth sulfide, sulfur vacancies are reported to be a dominant defect. nih.gov Their presence can be identified and characterized using various analytical techniques. X-ray photoelectron spectroscopy (XPS) can indicate the presence of sulfur deficiencies and changes in the chemical states of the constituent metals. rsc.org Photoluminescence (PL) spectroscopy can reveal defect-related emission peaks, often in the visible region, which are associated with the presence of sulfur and bismuth vacancies. researchgate.net Advanced techniques like positron annihilation spectroscopy have also been employed to confirm and quantify intrinsic vacancies in complex bismuth-sulfur compounds.

Bismuth Vacancies (V₈ᵢ): Bismuth vacancies are another type of native defect that can form in bismuth-containing sulfides. First-principles calculations based on density functional theory (DFT) have been instrumental in understanding the formation and electronic consequences of bismuth vacancies in Bi₂S₃. researchgate.net These theoretical studies suggest that Bi vacancies can act as effective p-type defects. researchgate.net Experimental identification of bismuth vacancies can be inferred from techniques like XPS, which can show shifts in the binding energies of bismuth, and from electrical measurements that indicate changes in carrier concentration and type. The formation of bismuth vacancies has also been studied in other bismuth-containing compounds, where their presence is linked to structural and electronic modifications. rsc.org

Characterization Techniques for Vacancy Defects:

| Characterization Technique | Information Provided |

| X-ray Photoelectron Spectroscopy (XPS) | Identifies elemental composition, chemical states, and can indicate the presence of vacancies through shifts in binding energies. rsc.orgmdpi.com |

| Photoluminescence (PL) Spectroscopy | Reveals the presence of defect states within the bandgap through characteristic emission peaks. researchgate.net |

| Electron Paramagnetic Resonance (EPR) | Detects unpaired electrons associated with certain defect centers. |

| Density Functional Theory (DFT) Calculations | Predicts the formation energies of different types of vacancies and their impact on the electronic band structure. researchgate.netntu.ac.uk |

| Positron Annihilation Spectroscopy (PAS) | Provides direct evidence and quantification of vacancy-type defects. |

Role of Defects in Modulating Electronic Structure and Functionality